tert-butyl N-(cyanomethyl)-N-ethylcarbamate
Overview
Description
tert-Butyl N-(cyanomethyl)-N-ethylcarbamate: is an organic compound that features a tert-butyl group, a cyanomethyl group, and an ethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(cyanomethyl)-N-ethylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(cyanomethyl)-N-ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(cyanomethyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(cyanomethyl)-N-ethylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways. Its structural features make it suitable for use in various biological assays and experiments.
Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceutical compounds. Its functional groups can be modified to create derivatives with potential therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(cyanomethyl)-N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The cyanomethyl group can participate in nucleophilic or electrophilic interactions, while the tert-butyl group can provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
- tert-Butyl N-(2-cyanoethyl)carbamate
- tert-Butyl N-(cyanomethyl)carbamate
- tert-Butyl N-ethylcarbamate
Comparison: tert-Butyl N-(cyanomethyl)-N-ethylcarbamate is unique due to the presence of both cyanomethyl and ethylcarbamate groups This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds For example, tert-butyl N-(2-cyanoethyl)carbamate lacks the ethyl group, which can influence its chemical behavior and applications
Properties
IUPAC Name |
tert-butyl N-(cyanomethyl)-N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQGZBBATDSQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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